1-hydroxy-3-phenyl-1H-pyrrole-2,5-dione
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Overview
Description
1-hydroxy-3-phenyl-1H-pyrrole-2,5-dione is a heterocyclic organic compound with a pyrrole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1-hydroxy-3-phenyl-1H-pyrrole-2,5-dione can be synthesized through several methods. One common method involves the reaction of maleic anhydride with aniline under controlled conditions. The reaction typically proceeds in two stages: the formation of an amide intermediate followed by cyclization to form the pyrrole ring .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of catalysts to improve yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-3-phenyl-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, quinones, and hydroquinones .
Scientific Research Applications
1-hydroxy-3-phenyl-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It is used in the production of rubber chemicals as an anti-reversion agent.
Mechanism of Action
The mechanism of action of 1-hydroxy-3-phenyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. For example, it can inhibit glycogen synthase kinase-3β, a key enzyme involved in various cellular processes. This inhibition can modulate signaling pathways related to cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,3-Phenylenebismaleimide: Similar in structure but differs in its applications and reactivity.
Maleimide: Shares the pyrrole-2,5-dione core but lacks the phenyl group, leading to different chemical properties.
Uniqueness
1-hydroxy-3-phenyl-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H7NO3 |
---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
1-hydroxy-3-phenylpyrrole-2,5-dione |
InChI |
InChI=1S/C10H7NO3/c12-9-6-8(10(13)11(9)14)7-4-2-1-3-5-7/h1-6,14H |
InChI Key |
HHVCCCZZVQMAMT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C2=O)O |
Origin of Product |
United States |
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